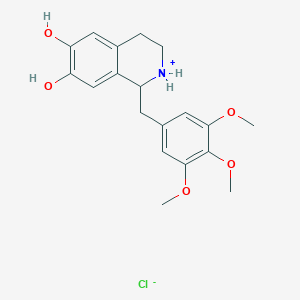![molecular formula C16H15NO4 B231504 Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
Methyl 3-[(4-methoxybenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(4-methoxybenzoyl)amino]benzoate, also known as MMB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a member of the benzamide family of compounds and has a molecular weight of 315.33 g/mol. MMB is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. In
Wirkmechanismus
The mechanism of action of Methyl 3-[(4-methoxybenzoyl)amino]benzoate is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Methyl 3-[(4-methoxybenzoyl)amino]benzoate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Methyl 3-[(4-methoxybenzoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of novel anticancer drugs. Methyl 3-[(4-methoxybenzoyl)amino]benzoate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, Methyl 3-[(4-methoxybenzoyl)amino]benzoate has been shown to have antioxidant effects, reducing the production of reactive oxygen species (ROS) and protecting against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 3-[(4-methoxybenzoyl)amino]benzoate in lab experiments is its high purity and yield, which makes it easy to synthesize and use in experiments. Additionally, Methyl 3-[(4-methoxybenzoyl)amino]benzoate has been extensively studied, and its properties and mechanisms of action are well understood. However, one limitation of using Methyl 3-[(4-methoxybenzoyl)amino]benzoate in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of Methyl 3-[(4-methoxybenzoyl)amino]benzoate. One area of interest is the development of novel anticancer drugs based on Methyl 3-[(4-methoxybenzoyl)amino]benzoate, either alone or in combination with other compounds. Additionally, Methyl 3-[(4-methoxybenzoyl)amino]benzoate could be further studied for its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions. Finally, the toxicity of Methyl 3-[(4-methoxybenzoyl)amino]benzoate could be further studied to determine its safety for use in humans.
Synthesemethoden
Methyl 3-[(4-methoxybenzoyl)amino]benzoate can be synthesized using a variety of methods, including the condensation reaction between 4-methoxybenzoyl chloride and 3-aminobenzoic acid, followed by esterification with methanol. Another method involves the reaction of 4-methoxybenzoyl isocyanate with 3-aminobenzoic acid, followed by esterification with methanol. Both methods result in the formation of Methyl 3-[(4-methoxybenzoyl)amino]benzoate with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(4-methoxybenzoyl)amino]benzoate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug design, and biochemistry. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of novel drugs. Methyl 3-[(4-methoxybenzoyl)amino]benzoate has also been studied for its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions.
Eigenschaften
Molekularformel |
C16H15NO4 |
|---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
methyl 3-[(4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H15NO4/c1-20-14-8-6-11(7-9-14)15(18)17-13-5-3-4-12(10-13)16(19)21-2/h3-10H,1-2H3,(H,17,18) |
InChI-Schlüssel |
XLZBCKWFGLUNDM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)




![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)



![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)